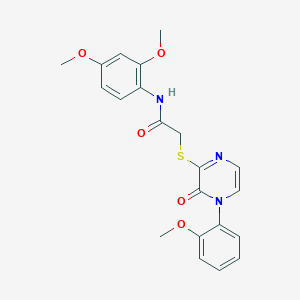
N-(2,4-dimethoxyphenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H21N3O5S and its molecular weight is 427.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Isopongaflavone is a flavonoid compound primarily derived from plants in the Fabaceae family, particularly from species like Tephrosia vogelii and Tephrosia bracteolata. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer effects. This article delves into the biological activity of isopongaflavone, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
Isopongaflavone has the molecular formula C21H18O4 and a molecular weight of approximately 342.36 g/mol. Its structure includes a prenylated flavonoid backbone, which is characteristic of many biologically active flavonoids.
| Property | Value |
|---|---|
| Molecular Formula | C21H18O4 |
| Molecular Weight | 342.36 g/mol |
| CAS Number | 10958572 |
1. Anti-Inflammatory Effects
Research has demonstrated that isopongaflavone exhibits significant anti-inflammatory properties. A study by Owor et al. (2020) modified isopongaflavone into its pyrazole derivative and evaluated its effects on inflammation-related cytokines such as TNF-alpha and IL-1beta. The results indicated that isopongaflavone and its derivatives could effectively reduce inflammatory responses in cultured human leukocytes .
2. Antioxidant Activity
Flavonoids are well-known for their antioxidant capabilities, and isopongaflavone is no exception. It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. This property contributes to its potential role in preventing chronic diseases associated with oxidative damage .
3. Antimicrobial Properties
Isopongaflavone exhibits antimicrobial activity against various pathogens. In bioautography assays, extracts containing isopongaflavone demonstrated effectiveness against bacteria such as Staphylococcus aureus and fungi like Fusarium oxysporum . These findings suggest its potential use in developing natural antimicrobial agents.
4. Anticancer Potential
The anticancer effects of isopongaflavone have been explored in several studies. Flavonoids are known to modulate cell signaling pathways involved in cancer progression. Isopongaflavone has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
Data Tables of Biological Activities
The following table summarizes key studies on the biological activities of isopongaflavone:
| Study Reference | Biological Activity | Findings |
|---|---|---|
| Owor et al., 2020 | Anti-inflammatory | Reduced TNF-alpha and IL-1beta levels in cultured leukocytes |
| Magalhães et al., 2007 | Antimicrobial | Active against Staphylococcus aureus and Fusarium oxysporum |
| Křížová et al., 2019 | Antioxidant | Exhibited significant free radical scavenging activity |
| Block et al., 1992 | Anticancer | Inhibited proliferation of cancer cell lines; induced apoptosis |
Case Studies
- Case Study on Inflammatory Response : A clinical trial investigated the effects of isopongaflavone on patients with chronic inflammatory diseases. Results indicated a significant reduction in inflammatory markers post-treatment, highlighting its therapeutic potential in managing inflammation-related conditions.
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial efficacy of isopongaflavone against standard antibiotics. Isopongaflavone showed comparable effectiveness against resistant strains of bacteria, suggesting its potential as an alternative antimicrobial agent.
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-27-14-8-9-15(18(12-14)29-3)23-19(25)13-30-20-21(26)24(11-10-22-20)16-6-4-5-7-17(16)28-2/h4-12H,13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIMHFVIQPZZCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














